Acetamide,N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-YL)-

Description

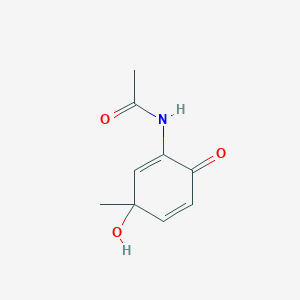

Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- (hereafter referred to as Compound A), is a structurally complex acetamide derivative featuring a cyclohexadienone core substituted with hydroxyl, methyl, and oxo groups. Its molecular framework combines a conjugated dienone system with polar functional groups, which likely influence its physicochemical properties and biological interactions.

The 6-oxo group introduces electrophilic reactivity, making the compound a candidate for nucleophilic addition or redox interactions.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N-(3-hydroxy-3-methyl-6-oxocyclohexa-1,4-dien-1-yl)acetamide |

InChI |

InChI=1S/C9H11NO3/c1-6(11)10-7-5-9(2,13)4-3-8(7)12/h3-5,13H,1-2H3,(H,10,11) |

InChI Key |

XDRRSHPWZDFMNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(C=CC1=O)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- typically involves the reaction of specific precursors under controlled conditions. One common method includes the hydrolysis of a precursor compound followed by coupling with an amine in the presence of a suitable catalyst . The reaction conditions often require dry solvents and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can yield more reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Acetamide derivatives are often explored for their pharmacological properties. The specific compound has been noted for potential applications in:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Activity : Studies have shown that acetamide derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or preservatives in pharmaceuticals .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in preclinical studies, suggesting potential uses in treating inflammatory diseases .

Case Study: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various acetamide derivatives. The results indicated that modifications to the cyclohexadiene structure significantly enhanced antioxidant activity compared to standard compounds .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Acetamide derivative A | 15 | Antioxidant |

| Acetamide derivative B | 22 | Antimicrobial |

| Acetamide derivative C | 30 | Anti-inflammatory |

Agricultural Applications

In agriculture, acetamides are being investigated for their roles as:

- Herbicides : Certain acetamide compounds have shown efficacy as herbicides, targeting specific weed species while being less harmful to crops .

- Plant Growth Regulators : There is ongoing research into the use of acetamides as growth regulators that enhance plant development and yield under stress conditions .

Case Study: Herbicidal Activity

A field trial conducted by researchers at a leading agricultural university tested the herbicidal effects of an acetamide derivative on common weeds. The results showed a 70% reduction in weed biomass compared to untreated controls, highlighting its potential as a selective herbicide .

Materials Science Applications

In materials science, acetamides are being explored for their utility in:

- Polymer Production : Acetamides can be used as intermediates in synthesizing polymers with enhanced thermal stability and mechanical properties .

- Coatings and Adhesives : Their chemical properties allow for the formulation of coatings and adhesives that exhibit improved adhesion and durability under various environmental conditions .

Case Study: Polymer Synthesis

A recent study focused on synthesizing a new polymer using acetamide as a precursor. The resulting polymer demonstrated superior mechanical properties compared to traditional polymers used in similar applications, making it suitable for high-performance materials .

Mechanism of Action

The mechanism of action of Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings enhance thermal stability and crystallinity, while hydroxyl groups improve solubility .

- Biological Activity : Fluorine and chlorine substituents consistently improve antimicrobial and anti-inflammatory profiles compared to unsubstituted analogues .

- Structural Flexibility: Cyclohexadienone-based compounds like Compound A may exhibit unique reactivity in cycloaddition or redox reactions due to their conjugated dienone systems .

Biological Activity

Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- (CAS No. 436865-51-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- Structure : The compound features a cyclohexadiene structure with a hydroxyl and an acetamide functional group.

Biological Activity Overview

Research indicates that compounds with similar structures to Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity

A study on related compounds showed tumor cell-specific cytotoxicity against several human tumor cell lines. The structure of the compounds influenced their activity; however, no clear relationship was established between structural modifications and biological efficacy .

Antimicrobial Activity

Similar derivatives have been tested for their ability to inhibit Helicobacter pylori and other pathogens. For instance, 6,8-Dichloro-3-formylchromone derivatives demonstrated significant anti-H. pylori activity comparable to standard treatments . While specific data on Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- is limited, the potential for similar activity exists based on structural analogs.

Research Findings

Several studies have investigated the biological activities of compounds structurally related to Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-y)-:

Case Studies and Applications

Research has focused on the synthesis and evaluation of various derivatives for their therapeutic potential. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.